molecular formula C6H10F2N2O B2551902 6-(Aminomethyl)-3,3-difluoropiperidin-2-one CAS No. 2166865-52-5

6-(Aminomethyl)-3,3-difluoropiperidin-2-one

Cat. No. B2551902
CAS RN: 2166865-52-5
M. Wt: 164.156
InChI Key: JXNNCCRFGWSDAU-UHFFFAOYSA-N
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Description

The compound "6-(Aminomethyl)-3,3-difluoropiperidin-2-one" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the context in which such a compound might be studied. For instance, paper discusses a bipyridine derivative with potential relevance to antitumor drugs, while papers and explore naphthyridine derivatives with antibacterial properties.

Synthesis Analysis

The synthesis of related compounds involves the formation of complex structures with specific substituents that influence their biological activity. For example, the synthesis of 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine (L2) is detailed in paper , highlighting the importance of intramolecular hydrogen bonding in achieving the desired conformation. Similarly, the synthesis of 1,6-naphthyridine derivatives as antibacterials is discussed in paper , where the replacement of a fluorine atom with an endocyclic nitrogen atom is a key step.

Molecular Structure Analysis

The molecular structure and conformation play a crucial role in the biological activity of these compounds. Paper describes the almost coplanar arrangement of the pyridyl rings in the synthesized bipyridine due to intramolecular hydrogen bonding. This conformation is maintained in solution and is significant for the binding and activity of the compound.

Chemical Reactions Analysis

The reactivity of the compounds is influenced by their structure and substituents. In paper , the effect of solvent, temperature, and the presence of zinc(II) on the types of complexes formed by the bipyridine derivatives is studied, indicating how external factors can affect the chemical behavior of such compounds. The antibacterial activity of the naphthyridine derivatives in paper and the pyridonecarboxylic acids in paper also reflects their chemical reactivity with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their structure and synthesis. The crystal structure of the bipyridine derivative in paper provides information on its solid-state properties, while the antibacterial activities of the naphthyridine and pyridonecarboxylic acid derivatives in papers and are indicative of their chemical properties and potential as pharmaceutical agents.

Scientific Research Applications

Bioisosteric Analogs for Drug Design

The study on difluorophenol derivatives as bioisosteric analogs for carboxylic acids suggests a methodology to increase the lipophilicity of drug candidates, which could be relevant for "6-(Aminomethyl)-3,3-difluoropiperidin-2-one" in the context of developing lipophilic drug molecules with potential enhanced permeability and oral bioavailability (J. Qiu et al., 1999).

Synthetic Pathways and Medicinal Chemistry

A paper describing new synthetic pathways towards valuable 3,3-difluoropiperidines provides insights into synthetic strategies that might be applicable for synthesizing or modifying "this compound." Such methodologies are crucial for the development of novel compounds with potential applications in medicinal chemistry (G. Verniest et al., 2008).

Alzheimer's Disease Research

The utilization of fluorinated compounds in imaging agents for Alzheimer's disease, as shown in the study with [18F]FDDNP, highlights the potential of "this compound" in the development of diagnostic tools or therapeutic agents targeting neurodegenerative diseases (K. Shoghi-Jadid et al., 2002).

Prion Disease and Inhibitory Compounds

Research on the structure-activity relationship of 2-aminopyridine-3,5-dicarbonitrile-based compounds for prion inhibition illustrates the importance of specific structural features in enhancing bioactivity against prion replication. This could imply that modifications to the "this compound" structure might yield compounds with significant bioactivity against prion diseases or other protein misfolding disorders (B. C. May et al., 2007).

properties

IUPAC Name

6-(aminomethyl)-3,3-difluoropiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F2N2O/c7-6(8)2-1-4(3-9)10-5(6)11/h4H,1-3,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNNCCRFGWSDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1CN)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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